molecular formula C59H91N15O18 B598552 HSV-1 Glycoprotein (gB) (497-507) CAS No. 148337-11-5

HSV-1 Glycoprotein (gB) (497-507)

カタログ番号: B598552
CAS番号: 148337-11-5
分子量: 1298.464
InChIキー: MOCPYXPXGDIVNO-MPYBFVCQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Herpes simplex virus type 1 (HSV-1) glycoprotein B (gB) is a critical structural protein involved in viral entry and membrane fusion. The peptide sequence HSV-1 gB (497-507), corresponding to residues 497–507 of the full-length gB protein (sequence: H-Thr-Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu-Gln-Phe-OH), is a well-characterized H-2Kb-restricted T-cell epitope. This peptide activates CD8+ cytotoxic T lymphocytes (CTLs) in vivo independently of CD4+ T cells, making it a focal point for vaccine research . Structurally, gB is a class III viral fusion protein, sharing homology with vesicular stomatitis virus glycoprotein G, and is essential for mediating fusion between the viral envelope and host cell membranes during entry .

準備方法

The preparation of HSV-1 Glycoprotein (gB) (497-507) involves synthetic peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial production methods for peptides like HSV-1 Glycoprotein (gB) (497-507) often involve large-scale SPPS, utilizing automated synthesizers to increase efficiency and yield .

化学反応の分析

HSV-1 Glycoprotein (gB) (497-507) primarily undergoes reactions typical of peptides, including:

    Hydrolysis: Breaking peptide bonds in the presence of water, often catalyzed by enzymes or acidic/basic conditions.

    Oxidation: Oxidative modifications can occur on amino acid side chains, particularly those containing sulfur (e.g., cysteine).

    Reduction: Reduction reactions can reverse oxidative modifications.

    Substitution: Amino acid residues can be substituted through chemical or enzymatic methods to study structure-function relationships.

Common reagents used in these reactions include acids, bases, oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., dithiothreitol) . Major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

HSV-1 Glycoprotein D (gD)

  • Function : gD binds to host receptors (nectin-1, HVEM, or modified heparan sulfate) to activate the gH/gL complex, which triggers gB-mediated membrane fusion .
  • Comparison : Unlike gB (497-507), which is a CTL epitope, gD is primarily involved in receptor engagement. While gB executes fusion, gD initiates the process, highlighting complementary roles in viral entry.
  • Structural Insight : gD lacks fusion machinery but contains receptor-binding domains critical for tropism .

HSV-1 Glycoprotein C (gC)

  • Function: Mediates viral attachment to cell-surface glycosaminoglycans (e.g., heparan sulfate) but is dispensable for entry .

HSV-2 Glycoprotein G (gG-2)

  • Function : Type-specific antigen used in serological assays to distinguish HSV-2 from HSV-1 infections .
  • Comparison: While gB (497-507) is a T-cell epitope, gG-2 is immunodominant in antibody responses. The C-terminal region of gG-2 shares homology with HSV-1 gG, but the N-terminal region is distinct, enabling type-specific diagnostics .

Feline Herpesvirus-1 (FHV-1) gB

  • Function : Homolog of HSV-1 gB, essential for viral entry and cell-cell spread in cats .
  • Comparison : Anti-HSV-1 gB antibodies cross-react with FHV-1 gB, indicating conserved structural epitopes. However, FHV-1 gB has unique post-translational modifications (e.g., 100, 64, and 58 kDa isoforms) reflecting host adaptation .

Equine Herpesvirus (EHV-1/EHV-4) gB

  • Function : Determines cellular tropism and efficiency of cell-to-cell transmission in equine hosts .
  • Comparison : Despite sequence homology with HSV-1 gB, truncations in EHV-1 gB (e.g., KyA strain) reduce functionality compared to wild-type strains, underscoring the importance of full-length gB in fusion .

EBV/HSV-2 gHgL Complex

  • Function : Heterodimer critical for fusion activation; interacts with gB during entry .
  • Comparison: Unlike HSV-1 gB, which is a standalone fusion protein, gHgL requires co-folding with gB to trigger membrane fusion.

Data Table: Comparative Analysis of HSV-1 gB (497-507) and Related Glycoproteins

Compound Viral Origin Function Structural Features Immunological Role References
HSV-1 gB (497-507) HSV-1 Fusion protein; CTL epitope Class III fusion protein, H-2Kb-restricted Activates CD8+ CTLs, vaccine candidate
HSV-1 gD HSV-1 Receptor binding, fusion activation Receptor-binding domains, no fusion machinery Neutralizing antibody target
HSV-1 gC HSV-1 Cell attachment via glycosaminoglycans Heparan sulfate-binding domains Minor role in immune evasion
HSV-2 gG-2 HSV-2 Type-specific serodiagnosis Divergent N-terminal, homologous C-terminal Antibody-based diagnostics
FHV-1 gB FHV-1 Entry and spread in feline hosts Cross-reactive epitopes with HSV-1 gB Cross-species antibody reactivity
EHV-1 gB EHV-1 Cellular tropism, transmission efficiency Truncated forms reduce functionality Limited vaccine studies
EBV/HSV-2 gHgL EBV/HSV-2 Fusion complex activation Co-folded heterodimer, no fusion homology Neutralizing antibody target

Key Research Findings

  • Vaccine Potential: HSV-1 gB (497-507) induces CTL responses without CD4+ T cell help, a unique advantage for immunocompromised individuals . In contrast, gD-based vaccines rely on neutralizing antibodies and require adjuvant support .
  • Structural Conservation : gB’s fusion machinery is conserved across herpesviruses (e.g., EBV, HSV-2), making it a broad target for antiviral therapies .
  • Diagnostic Utility: HSV-2 gG-2’s type-specificity contrasts with the cross-reactive nature of gB epitopes, highlighting divergent applications in diagnostics versus vaccines .

生物活性

Herpes Simplex Virus type 1 (HSV-1) glycoprotein B (gB) is a critical component of the viral envelope that plays a vital role in the virus's ability to infect host cells. The specific peptide sequence from amino acids 497 to 507 of gB has been identified as an important T cell epitope, which is instrumental in eliciting immune responses. This article delves into the biological activity of HSV-1 glycoprotein (gB) (497-507), exploring its mechanisms of action, immunological significance, and potential therapeutic applications.

Structure and Function of HSV-1 gB

HSV-1 gB is a class III membrane fusion protein, consisting of 904 amino acids. It is essential for viral entry into host cells, facilitating membrane fusion through interactions with other glycoproteins, particularly gD, gH, and gL. The peptide sequence 497-507 is recognized as an H-2Kb-restricted T cell epitope, which activates CD8+ cytotoxic T lymphocytes (CTLs) independently of CD4+ T helper cells .

1. Immune Activation:
Research indicates that the peptide 497-507 induces an anamnestic response in CTLs upon re-exposure, demonstrating its potential as a vaccine candidate. CTLs primed with this peptide can mount a robust immune response against HSV-1 .

2. Evasion of Immune Responses:
The presence of an N-glycan shield on the gB protein has been shown to facilitate viral evasion from neutralizing antibodies. This glycan shield is crucial for the virus's neurovirulence and its ability to replicate within the central nervous system .

3. Membrane Fusion:
Glycoprotein B plays a crucial role in the membrane fusion process necessary for viral entry into host cells. It interacts with heparan sulfate proteoglycans on the cell surface to initiate infection .

Table 1: Summary of Key Studies on HSV-1 gB (497-507)

Study ReferenceFocusKey Findings
Vasilakos et al. (1993) Immune ResponseDemonstrated that peptide 497-507 activates CD8+ CTLs independently of CD4+ T cells.
Recent Study (2023) Immune EvasionIdentified N-glycan shield on gB that aids in evasion from human antibodies and enhances neurovirulence.
Agelidis & Shukla (2015) Membrane FusionHighlighted gB's role in mediating membrane fusion with host cells via interactions with other glycoproteins.

Case Study: Immunogenicity in Mice

In a study conducted by Vasilakos et al., C57BL/6 mice were immunized with the synthetic peptide representing residues 497-507 of gB. The results showed significant activation of CD8+ CTLs, indicating that this peptide could be pivotal for developing vaccines targeting HSV-1 .

Therapeutic Implications

Given its role in immune activation and potential for inducing protective responses against HSV-1, the gB (497-507) peptide holds promise for vaccine development. Additionally, understanding the mechanisms by which gB evades immune detection can inform strategies for enhancing vaccine efficacy against HSV infections.

Q & A

Basic Research Questions

Q. What is the functional significance of the HSV-1 gB (497-507) region in viral entry and membrane fusion?

The HSV-1 gB glycoprotein plays a critical role in membrane fusion during viral entry and cell-to-cell spread. The cytoplasmic and transmembrane domains of gB (including residues 497–507) are essential for fusion activity, as shown by mutagenesis studies that disrupt these regions and impair viral infectivity . Experimental approaches include:

  • Oligonucleotide mutagenesis to generate gB mutants for structure-function analysis.
  • Cell-cell fusion assays to quantify fusion efficiency in mutant vs. wild-type gB .
  • Structural modeling to map residue interactions in the gB ectodomain and transmembrane regions .

Q. Which methodologies are recommended for characterizing the structural properties of HSV-1 gB (497-507)?

Key techniques include:

  • Bioinformatics tools (e.g., IEDB, NetMHC) for epitope prediction and structural modeling .
  • X-ray crystallography or cryo-EM to resolve gB’s tertiary structure, particularly its hydrophobic fusion loops.
  • Circular dichroism (CD) to assess secondary structure stability under varying pH or temperature conditions .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on HSV-1 gB’s role in immune evasion?

Discrepancies arise from differences in experimental models (e.g., in vitro vs. in vivo systems) and glycoprotein interactions. For example:

  • Immune shielding : gC protects gB from neutralizing antibodies in some contexts, but gB itself may evade detection by masking epitopes through conformational changes .
  • Host factors : Host proteins like OPTN target gB for autophagy, influencing viral persistence in neurons . Resolution strategies :
  • Use isogenic viral mutants (e.g., gB-/gC- deletions) to isolate individual glycoprotein effects.
  • Employ single-particle tracking to monitor gB-antibody interactions in real time .

Q. What computational strategies improve the design of gB-based HSV-1 vaccines?

Bioinformatics-driven approaches are critical:

  • T-cell epitope prediction : Combine tools like NetMHC and IEDB to identify conserved, immunogenic regions within gB (497-507) .
  • Population genetics : Analyze HSV-1 strain diversity (e.g., geographic clustering, recombination hotspots) to prioritize invariant epitopes for broad protection .
  • Structural vaccinology : Use molecular dynamics simulations to optimize epitope exposure in vaccine constructs .

Q. How does genetic diversity in HSV-1 gB impact experimental reproducibility?

HSV-1 strains exhibit >90% protein sequence identity but differ in short sequence repeats and single-nucleotide polymorphisms (SNPs). For example:

  • Functional divergence : Some gB variants show altered fusion kinetics due to SNPs in the cytoplasmic domain .
  • Standardization steps :

  • Use reference strains (e.g., HSV-1 KOS or 17+) for comparability.
  • Perform deep sequencing of viral stocks to confirm gB sequence integrity .

Q. Methodological Challenges

Q. What are best practices for validating glycoprotein-specific antibodies in HSV-1 research?

  • Negative controls : Include gB-deficient HSV-1 mutants to confirm antibody specificity.
  • Cross-reactivity checks : Test antibodies against other HSV-1 glycoproteins (e.g., gD, gH/gL) .
  • Functional assays : Pair antibody staining with neutralization or fusion inhibition assays .

Q. How can researchers address low yields of recombinant gB (497-507) in expression systems?

  • Truncation constructs : Express only the gB ectodomain (residues 1–730) to improve solubility.
  • Chaperone co-expression : Use bacterial or insect cell systems with foldase enzymes to aid proper folding.
  • Purification optimization : Employ tandem affinity tags (e.g., His-Fc) and size-exclusion chromatography .

Q. Data Interpretation and Contradictions

Q. Why do some studies report gB as a dominant immune target, while others highlight its low immunogenicity?

This paradox stems from:

  • Epitope accessibility : Conformational changes in gB during fusion may hide key epitopes from antibodies .
  • Adjuvant effects : Studies using toll-like receptor (TLR) agonists enhance gB-specific antibody titers vs. unadjuvanted vaccines .
  • Host species : Murine models often underrepresent human MHC-I epitope presentation .

特性

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H91N15O18/c1-7-31(4)47(74-55(88)43(29-76)72-54(87)42(28-75)73-56(89)46(61)33(6)77)57(90)68-38(21-23-45(79)80)50(83)70-40(26-34-15-10-8-11-16-34)52(85)65-32(5)48(81)66-36(19-14-24-64-59(62)63)49(82)69-39(25-30(2)3)53(86)67-37(20-22-44(60)78)51(84)71-41(58(91)92)27-35-17-12-9-13-18-35/h8-13,15-18,30-33,36-43,46-47,75-77H,7,14,19-29,61H2,1-6H3,(H2,60,78)(H,65,85)(H,66,81)(H,67,86)(H,68,90)(H,69,82)(H,70,83)(H,71,84)(H,72,87)(H,73,89)(H,74,88)(H,79,80)(H,91,92)(H4,62,63,64)/t31-,32-,33+,36-,37-,38-,39-,40-,41-,42-,43-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCPYXPXGDIVNO-MPYBFVCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H91N15O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。